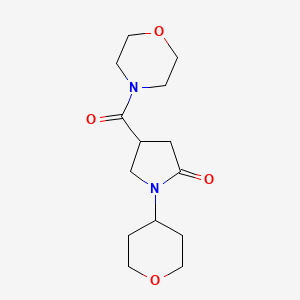

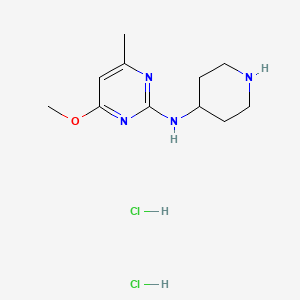

![molecular formula C26H24N4S2 B2383918 4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine CAS No. 847174-97-4](/img/structure/B2383918.png)

4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(4-((2-Methylnaphthalen-1-yl)methyl)piperazin-1-yl)-5-(thiophen-2-yl)thieno[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C26H24N4S2 and its molecular weight is 456.63. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activity

- Novel benzodifuran derivatives, including thieno[2,3-d]pyrimidine compounds, have been synthesized with potential as anti-inflammatory and analgesic agents. These compounds demonstrated significant inhibition of cyclooxygenase-2 (COX-2) and exhibited analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antihypertensive Effects

- Thieno[2,3-d]pyrimidine derivatives have been investigated for their antihypertensive properties. These compounds showed potent oral antihypertensive effects in spontaneously hypertensive rats, indicating their potential in treating hypertension (Russell et al., 1988).

Anticancer Potential

- Thieno[3,2-d]pyrimidines with a piperazine unit were designed and synthesized as potential anticancer agents. These compounds were developed based on the structure of protein tyrosine kinase inhibitors, indicating their relevance in cancer therapy (Min, 2012).

Role in Cancer Treatment

- Compounds including thieno[2,3-d]pyrimidine were synthesized for inhibiting tyrosine kinase activity of the epidermal growth factor receptor (EGFR), a significant target in cancer treatment. These compounds were crucial for drug absorption, distribution, metabolism, and excretion studies in cancer therapy (Zhang, Huang, & Huang, 2005).

Receptor Ligand Potential

- A series of thieno[2,3-d]pyrimidinone derivatives were evaluated as 5-HT1A receptor ligands. These compounds showed potential in displacing serotonin receptor ligands, indicating their possible application in neurological or psychiatric conditions (Modica et al., 1997).

Synthesis of Novel Derivatives

- New derivatives of thieno[2,3-d]pyrimidines, including those with a piperazine unit, have been synthesized, expanding the range of potential biological activities and applications of these compounds (Bakhite, Geies, & El-Kashef, 2002).

Mechanism of Action

Target of Action

Similar compounds have been found to targetPhosphatidylinositol-3-kinase (PI3K) and Dopamine D4 receptors . These targets play crucial roles in cellular signaling pathways, influencing cell growth, proliferation, differentiation, motility, survival and intracellular trafficking.

Mode of Action

Compounds with similar structures have been reported to act asinhibitors of PI3K and as antagonists at dopamine D4 receptors . Inhibition of PI3K can disrupt the PI3K/Akt signaling pathway, which is often deregulated in various types of tumors . Antagonism at dopamine D4 receptors can modulate neurotransmission, affecting various physiological and psychological processes.

Biochemical Pathways

The compound likely affects the PI3K/Akt signaling pathway , given its potential role as a PI3K inhibitor. This pathway is crucial for many cellular functions, including cell growth and survival. Disruption of this pathway can lead to apoptosis, or programmed cell death. If the compound acts as a dopamine D4 receptor antagonist, it may also influence dopaminergic neurotransmission , affecting mood, reward, and motor control among other functions.

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. Potential effects could include disruption of cellular growth and survival pathways, leading to apoptosis in the case of cancer cells . If the compound influences dopaminergic neurotransmission, it could also have effects on mood, reward, and motor control .

Properties

IUPAC Name |

4-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-5-thiophen-2-ylthieno[2,3-d]pyrimidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24N4S2/c1-18-8-9-19-5-2-3-6-20(19)21(18)15-29-10-12-30(13-11-29)25-24-22(23-7-4-14-31-23)16-32-26(24)28-17-27-25/h2-9,14,16-17H,10-13,15H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSSVMKAJENYWNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2C=C1)CN3CCN(CC3)C4=C5C(=CSC5=NC=N4)C6=CC=CS6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24N4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![9-((4-Ethoxy-3,5-dimethylphenyl)sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B2383840.png)

![6-[4-(3-Methylphenyl)piperazin-1-yl]-2,3-dihydropyridazine-3-thione](/img/structure/B2383842.png)

![N-(6-(methylthio)benzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2383844.png)

![N-[2-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]prop-2-enamide](/img/structure/B2383848.png)

![3-[4-(Trifluoromethyl)benzyl]pyrrolidine oxalate](/img/structure/B2383851.png)

![(3-Methyl-2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2383854.png)

![N-(4-fluoro-3-nitrophenyl)-2-[4-(4-fluorophenyl)piperazino]acetamide](/img/structure/B2383856.png)

![1-(2-fluorobenzyl)-2-((2-isopropyl-5-methylphenoxy)methyl)-1H-benzo[d]imidazole](/img/structure/B2383857.png)